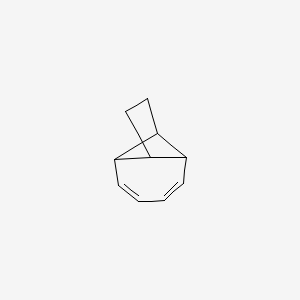
Tricyclo(5.3.0.02,8)deca-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(53002,8)deca-3,5-diene is a polycyclic hydrocarbon with the molecular formula C10H12 It is characterized by its unique tricyclic structure, which includes multiple rings and double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tricyclo(5.3.0.02,8)deca-3,5-diene can be synthesized through the liquid-phase hydrogenation of dicyclopentadiene. This process involves the use of a palladium on alumina (Pd/γ-Al2O3) catalyst in heptane at 76°C. The reaction proceeds via the intermediate formation of endo-tricyclo(5.2.1.02,6)dec-3-ene, ultimately yielding endo-tricyclo(5.2.1.02,6)decane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and selectivity, ensuring the efficient conversion of dicyclopentadiene to the desired product. The use of advanced catalysts and controlled reaction conditions is crucial for achieving high purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(5.3.0.02,8)deca-3,5-diene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form tricyclo(5.2.1.02,6)decane.
Oxidation: It can be oxidized to form various oxygenated derivatives.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Palladium on alumina (Pd/γ-Al2O3) catalyst, heptane, 76°C.
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various halogenating agents and other electrophiles.
Major Products Formed
Hydrogenation: Tricyclo(5.2.1.02,6)decane.
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Tricyclo(5.3.0.02,8)deca-3,5-diene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of tricyclo(5.3.0.02,8)deca-3,5-diene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. For example, its hydrogenation mechanism involves the adsorption of the compound onto the catalyst surface, followed by the addition of hydrogen atoms to the double bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclopentadiene: A related compound with a similar tricyclic structure but different reactivity and applications.
Norbornene: Another polycyclic hydrocarbon with distinct chemical properties and uses.
Cyclopentadiene: A simpler diene that serves as a precursor to more complex polycyclic compounds.
Uniqueness
Tricyclo(53002,8)deca-3,5-diene is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
66039-62-1 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
tricyclo[5.3.0.02,8]deca-3,5-diene |
InChI |
InChI=1S/C10H12/c1-2-4-8-9-5-6-10(8)7(9)3-1/h1-4,7-10H,5-6H2 |
InChI-Schlüssel |
DOLPNWFHCPODSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C1C2C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
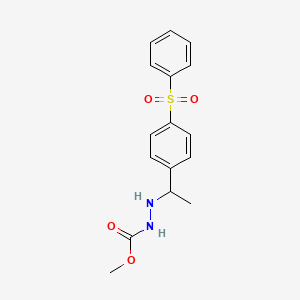
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)

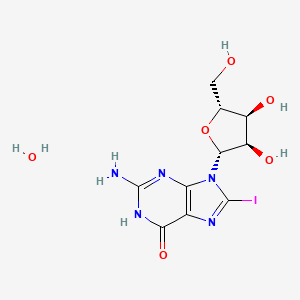
![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
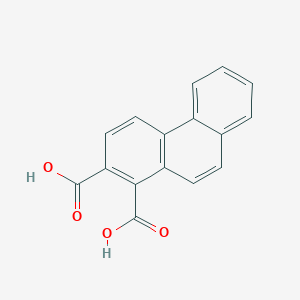
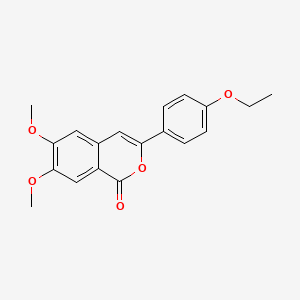

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
